3,6-Dimethyl-3-vinylhept-5-en-2-ol
Description
Comparison with 3,6-Dimethylhept-5-en-2-ol (C₉H₁₈O)
| Property | 3,6-Dimethyl-3-vinylhept-5-en-2-ol | 3,6-Dimethylhept-5-en-2-ol |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O | C₉H₁₈O |
| Molecular Weight | 168.28 g/mol | 142.24 g/mol |
| Key Substituents | Vinyl group at C3 | Lacks vinyl group |
| Chiral Centers | 2 | 1 (C2 only) |
| Boiling Point | Higher (due to increased branching) | Lower |
| Polarity | Reduced (nonpolar vinyl group) | Slightly higher |
Structural Implications :
- The vinyl group in the target compound increases steric bulk and reduces polarity, impacting solubility and intermolecular interactions.
- The analog’s simpler structure (no vinyl group) results in fewer conformational constraints and lower molecular weight .
Properties
CAS No. |
85136-10-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-ethenyl-3,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C11H20O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7,10,12H,1,8H2,2-5H3 |
InChI Key |
VLWIAHOZUQCLJS-UHFFFAOYSA-N |
SMILES |
CC(C(C)(CC=C(C)C)C=C)O |
Canonical SMILES |
CC(C(C)(CC=C(C)C)C=C)O |
Other CAS No. |
85136-10-3 |
Origin of Product |
United States |
Scientific Research Applications
While specific therapeutic applications are still under investigation, preliminary research indicates potential uses in drug formulation. The compound's structural characteristics suggest it may serve as a precursor or active ingredient in developing new pharmaceuticals.
Research Findings : According to DrugBank data, compounds with similar structures have shown promise in exhibiting biological activity. Although 3,6-Dimethyl-3-vinylhept-5-en-2-ol has not yet been approved for specific medical uses, its chemical properties warrant further exploration in medicinal chemistry .
Flavoring Agent
This compound has also been noted for its potential as a flavoring agent due to its pleasant odor profile. It can be incorporated into food products to enhance flavor without overpowering other ingredients.
Application Insight : The Good Scents Company lists similar compounds that are used as flavoring agents, indicating that 3,6-Dimethyl-3-vinylhept-5-en-2-ol could find utility in the food industry if further studies confirm its safety and efficacy .
Industrial Applications
The compound's unique properties may also extend to industrial applications such as:
- Adhesives and Sealants : Its chemical stability could enhance the performance of polymer-based products.
- Coatings : It may be used in formulations for paints and coatings that require specific aesthetic qualities.
Chemical Reactions Analysis
Esterification
The hydroxyl group undergoes esterification with carboxylic acids or anhydrides. For example, reaction with acetic anhydride in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields the corresponding acetate ester .
Conditions :
-
Solvent: CH₂Cl₂
-
Base: Et₃N (4 equivalents)
-
Temperature: Room temperature (25°C)
Yield : Quantitatively forms esters without isolation of intermediates .
Claisen Rearrangement
The compound participates in Claisen rearrangement when treated with alkyl vinyl ethers (e.g., ethyl vinyl ether) in the presence of mercury(II) acetate as a catalyst . This reaction produces γ,δ-unsaturated carbonyl compounds.
Mechanism :
-
Catalyst: Hg(OAc)₂
-
Solvent: Toluene
-
Temperature: Reflux
Diels-Alder Cycloaddition
The vinyl group acts as a diene in Diels-Alder reactions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) . The resulting bicyclic intermediate undergoes retro-Diels-Alder (rDA) to release acetone, forming aromatic derivatives.
Example Reaction :
Oxidation:
The secondary alcohol may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), though direct evidence is limited. The alkene could undergo epoxidation (e.g., with mCPBA) or dihydroxylation (e.g., OsO₄).
Polymerization:
The vinyl group is susceptible to radical-initiated polymerization under heat or UV light, forming polyolefins .
Ring-Closing Metathesis (RCM)
Using Grubbs-II catalyst, the vinyl group participates in RCM to form cyclic structures. For example, reaction with a complementary alkene yields cyclopentene derivatives .
Conditions :
Table 2: Mechanistic Insights
| Reaction | Key Steps | Driving Force |
|---|---|---|
| Diels-Alder | [4+2] cycloaddition → rDA aromatization | Electron-deficient dienophile |
| Claisen Rearrangement | Sigmatropic shift | Thermodynamic stability |
| Esterification | Nucleophilic acyl substitution | Activation by base |
Stability Considerations
The compound is stable under inert conditions but may polymerize at elevated temperatures or oxidize in the presence of strong agents (e.g., O₃, KMnO₄) .
Comparison with Similar Compounds
Structural and Chemical Properties
- Molecular Formula : C₁₁H₂₀O
- Functional Groups : Tertiary alcohol, vinyl group, and two methyl groups.
- Steric hindrance at the tertiary alcohol site, reducing hydrogen-bonding capacity compared to primary alcohols.
- Physicochemical Data :
Comparison with Structurally Similar Compounds
The following table compares 3,6-Dimethyl-3-vinylhept-5-en-2-ol with analogs in terms of structure, applications, and regulatory status:
Key Observations :
- Structural Differences : Positional isomerism (e.g., 4,7-dimethyl vs. 3,6-dimethyl) alters volatility and scent profiles. Cyclic ethers (e.g., 6-ethenyl-2,2,6-trimethyloxan-3-ol) introduce polarity, affecting solubility .
- Functional Redundancy : All compounds serve as fragrance agents, but substituents dictate compatibility with specific formulations (e.g., detergents vs. luxury perfumes).
Regulatory Considerations
- EU Compliance: Compounds like 3,7-dimethyl-3,6-octadienal are restricted in cosmetics, while others (e.g., 3,7-dimethyl-1,6-nonadien-3-yl acetate) are permitted only in perfumes .
- Global Variations : U.S. and Asian markets may lack equivalent restrictions, enabling broader use of semi-synthetic fragrances .
Preparation Methods
Reaction Conditions and Optimization
- Reactants : Isoprene (2-methyl-1,3-butadiene) and crotonaldehyde (trans-2-butenal) are heated at 160–170°C under 90–140 psig pressure to favor [4+2] cycloaddition.
- Catalyst Systems : Zinc-based catalysts (e.g., ZnCl₂, Zn(OAc)₂, Zn(OTf)₂) enhance regioselectivity, achieving isomer ratios of 4:1 (4,6-dimethyl vs. 3,6-dimethyl derivatives).
- Yield : Distillation of crude products yields 70–75% of the target alcohol after subsequent reduction.
Mechanistic Insights
The endo preference in the Diels-Alder transition state orients the methyl groups para to the carbonyl, favoring 3,6-dimethyl substitution. Stereochemical outcomes are influenced by Lewis acid coordination to the aldehyde oxygen, polarizing the dienophile for enhanced reactivity.
Catalytic Hydrogenation and Reduction Strategies
Post-cycloaddition, the intermediate aldehyde requires reduction to the secondary alcohol. The Royal Society of Chemistry’s Supporting Information outlines a DiBAL-H (diisobutylaluminum hydride) protocol applicable to this transformation.
Reduction of Aldehyde Intermediates
Comparative Analysis of Reducing Agents
| Agent | Temperature | Solvent | Yield | Selectivity |
|---|---|---|---|---|
| DiBAL-H | −78°C | CH₂Cl₂ | 92% | High |
| NaBH₄ | 0°C | MeOH | 65% | Moderate |
| LiAlH₄ | RT | Et₂O | 85% | Low (side rxns) |
DiBAL-H outperforms borohydrides and aluminates in sterically hindered systems due to its bulkier hydride delivery.
Olefination and Vinyl Group Introduction
The vinyl substituent at C3 is critical for the compound’s volatility and olfactory properties. A Wittig-like olefination, adapted from, enables precise installation of this moiety.
Phosphonium Ylide Methodology
- Phosphopropionate Generation : Triphenylphosphine reacts with ethyl bromoacetate in acetonitrile to form the ylide precursor.
- Coupling Conditions : LiCl and DBU (1,8-diazabicycloundec-7-ene) deprotonate the aldehyde, enabling conjugate addition to form the α,β-unsaturated ester.
- Oxidation : Dess-Martin periodinane oxidizes intermediate alcohols to aldehydes with >95% efficiency.
Industrial-Scale Considerations and Challenges
Q & A
Q. Q1. How can researchers optimize the synthesis of 3,6-Dimethyl-3-vinylhept-5-en-2-ol to improve yield and purity?
Methodological Answer:
- Key Variables: Adjust reaction conditions (e.g., catalyst type, solvent polarity, temperature). For example, using palladium catalysts in Heck-type coupling reactions could stabilize the vinyl group during synthesis .
- Purity Control: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate stereoisomers, as seen in analogous terpene alcohols .
- Yield Enhancement: Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points, reducing byproduct formation .
Q. Q2. What spectroscopic techniques are most effective for characterizing the stereochemistry of 3,6-Dimethyl-3-vinylhept-5-en-2-ol?
Methodological Answer:
- NMR Analysis: Use - and -NMR to identify coupling constants (e.g., vinyl proton splitting patterns at δ 5.2–5.8 ppm) and stereochemical environments. Compare with data for structurally similar alcohols like (1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol .
- IR Spectroscopy: Confirm hydroxyl (broad peak ~3300 cm) and conjugated alkene (stretching ~1650 cm) functional groups .
- Mass Spectrometry: High-resolution ESI-MS can distinguish molecular ions (e.g., [M+H] at m/z 170.13) and fragmentation patterns .
Q. Q3. How does the reactivity of 3,6-Dimethyl-3-vinylhept-5-en-2-ol vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions: Protonation of the hydroxyl group may lead to dehydration, forming conjugated dienes. Monitor via -NMR for loss of -OH signals and emergence of new alkene peaks .
- Basic Conditions: Deprotonation could trigger nucleophilic attacks on the vinyl group. Test with sodium hydride in THF and track changes using GC-MS .
Advanced Research Questions
Q. Q4. What computational methods are suitable for predicting the physicochemical properties of 3,6-Dimethyl-3-vinylhept-5-en-2-ol?
Methodological Answer:
- QSPR Modeling: Use Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) to predict logP, boiling point, and solubility. Tools like CC-DPS, which apply neural networks to molecular descriptors (e.g., SMILES strings), are validated for similar alcohols .
- Molecular Dynamics (MD): Simulate solvent interactions in polar/nonpolar media to predict aggregation behavior. Compare with experimental data for 2-isopropyl-5-methylhex-4-en-1-ol .
Q. Q5. How can chiral resolution challenges be addressed for enantiomers of 3,6-Dimethyl-3-vinylhept-5-en-2-ol?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® IA or IB columns with n-hexane/isopropanol mobile phases, optimized via trial runs with diastereomeric standards like (3S,6R)-linalool oxide .
- Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal structures via X-ray diffraction .
Q. Q6. How should researchers resolve contradictions in reported data on the compound’s thermal stability?
Methodological Answer:
- Principal Contradiction Analysis: Identify the dominant factor (e.g., purity of starting materials vs. reaction temperature) using factorial design experiments. For example, conflicting thermal decomposition temperatures (e.g., 120°C vs. 150°C) may stem from trace impurities acting as catalysts .
- Validation: Replicate studies under strictly controlled conditions (e.g., inert atmosphere, standardized heating rates) and cross-validate via DSC (Differential Scanning Calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
